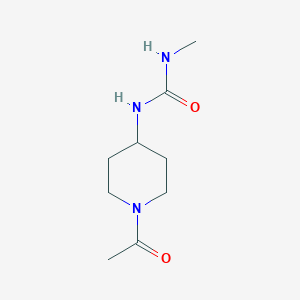

1-(1-Acetylpiperidin-4-yl)-3-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(1-Acetylpiperidin-4-yl)-3-methylurea” is a chemical compound with the molecular formula C8H16N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring with an acetyl group at the 1-position and a methylurea group at the 3-position . The exact 3D structure would require further computational or experimental analysis.Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 156.23 . It has a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a flash point of 137.7±18.3 °C . It also has a molar refractivity of 45.0±0.3 cm3 .Applications De Recherche Scientifique

Kinetic Analysis and Acetylcholinesterase Activity Measurement

Acetylcholinesterase (AChE) Activity Measurement : N-[11C]methylpiperidin-4-yl acetate, a compound structurally related to "1-(1-Acetylpiperidin-4-yl)-3-methylurea," has been utilized for quantitatively measuring AChE activity in the human brain using positron emission tomography (PET). This approach does not require arterial blood sampling, using cerebellum or striatum as reference tissues due to their high AChE activity. This method has been applied to study Alzheimer's disease, showcasing significant reductions in AChE activity in several brain regions of patients compared to controls (Nagatsuka et al., 2001).

Acetylcholinesterase Imaging for Therapy Evaluation

Acetylcholinesterase Imaging : Imaging techniques using compounds that target AChE have been developed for evaluating therapy and drug design. N-[11C]methylpiperidin-4-yl acetate and N-[11C]methylpiperidin-4-yl propionate are used in PET scans to measure AChE activity in the brain, aiding in the diagnosis and therapeutic monitoring of neurodegenerative diseases, including Alzheimer's. These studies demonstrate the potential of AChE imaging in clinical practice for assessing the efficacy of AChE inhibitors (Shinotoh et al., 2004).

Synthesis and Biological Activity of Related Compounds

Synthesis and Bioactivity : Research on derivatives of acetyl piperidines, such as the synthesis of polyfunctionally substituted (acridin-9-yl)imino-1,3-thiazolidin-4-ones, demonstrates the chemical versatility of this class of compounds. These studies highlight the potential of acetyl piperidine derivatives in developing novel compounds with potential antibacterial activity (Kristian et al., 1999).

Safety and Hazards

The safety data sheet for a similar compound, “1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid”, suggests that if inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed off immediately . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted .

Orientations Futures

Piperidine derivatives, including “1-(1-Acetylpiperidin-4-yl)-3-methylurea”, have potential for future research and development in the pharmaceutical industry due to their presence in various classes of drugs . Further studies could focus on the synthesis, characterization, and biological evaluation of these compounds.

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A related compound, 1-(1-acetylpiperidin-4-yl)-3-adamantan-1-ylurea (ar9281), was subjected to a phase iia trial to assess its effectiveness in patients with impaired glucose tolerance and mild to moderate hypertension . This suggests that 1-(1-Acetylpiperidin-4-yl)-3-methylurea may have similar ADME properties.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Propriétés

IUPAC Name |

1-(1-acetylpiperidin-4-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-7(13)12-5-3-8(4-6-12)11-9(14)10-2/h8H,3-6H2,1-2H3,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPKLUSRVIKVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2766578.png)

![3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)](/img/structure/B2766583.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2766584.png)

![1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2766593.png)

![(E)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2766596.png)